molecular formula C19H18O3S B2950578 Naphthalen-1-yl 2,4,5-trimethylbenzene-1-sulfonate CAS No. 2305565-44-8

Naphthalen-1-yl 2,4,5-trimethylbenzene-1-sulfonate

Cat. No.: B2950578
CAS No.: 2305565-44-8
M. Wt: 326.41
InChI Key: STIAMLXWEURAPU-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 2,4,5-trimethylbenzene-1-sulfonate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound consists of a naphthalene ring fused with a sulfonate group attached to a trimethylbenzene moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl 2,4,5-trimethylbenzene-1-sulfonate typically involves the sulfonation of naphthalene followed by the introduction of the trimethylbenzene group. One common method includes the reaction of naphthalene with chlorosulfonic acid to form naphthalene-1-sulfonic acid. This intermediate is then reacted with 2,4,5-trimethylbenzene in the presence of a suitable catalyst to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 2,4,5-trimethylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfinate compounds, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Naphthalen-1-yl 2,4,5-trimethylbenzene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anti-inflammatory agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 2,4,5-trimethylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with enzymes and proteins, altering their activity and leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions also allows it to modify cellular components, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl 2,4,5-trimethylbenzene-1-sulfonate: Similar in structure but with the sulfonate group attached to the second position of the naphthalene ring.

    Naphthalene-1-sulfonic acid: Lacks the trimethylbenzene moiety but shares the sulfonate group.

    2,4,5-Trimethylbenzenesulfonic acid: Contains the trimethylbenzene moiety but lacks the naphthalene ring.

Uniqueness

Naphthalen-1-yl 2,4,5-trimethylbenzene-1-sulfonate is unique due to the combination of the naphthalene ring and the trimethylbenzene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

naphthalen-1-yl 2,4,5-trimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3S/c1-13-11-15(3)19(12-14(13)2)23(20,21)22-18-10-6-8-16-7-4-5-9-17(16)18/h4-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIAMLXWEURAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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